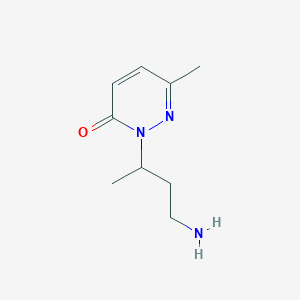
2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one
Descripción general
Descripción
2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one, also known as 4-aminobutyl-6-methyl-2,3-dihydropyridazin-3-one, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, particularly in the area of drug discovery. It is an important building block in the synthesis of various drugs and is used in the production of various pharmaceuticals. This compound is also known to have anti-inflammatory, anti-tumor, and anti-oxidant activities.
Aplicaciones Científicas De Investigación
Anticonvulsant and Muscle Relaxant Activities
Research has demonstrated the anticonvulsant and muscle relaxant potential of derivatives related to the compound . For instance, new derivatives have been synthesized and shown promising anticonvulsant activity by protection against tonic hind limb extension in maximal electroshock models, and significant muscle relaxant activity in comparison with standard drugs like diazepam (Sharma et al., 2013).
Synthesis of β-Amino Acids
The compound has been utilized in the synthesis of β-amino acids, indicating its utility in creating building blocks for further chemical synthesis. An improved procedure involving the compound as a precursor showcases its importance in producing enantiomerically pure amino acids, which are crucial in pharmaceutical development (Juaristi et al., 1992).
Antimycobacterial Activities
Derivatives of this compound have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives showed significant activity, highlighting the potential for developing new antimycobacterial agents (Tan et al., 2012).
Synthetic Methodologies
Studies have also focused on developing alternative synthetic routes for compounds structurally related to 2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one. These methodologies not only contribute to the chemical synthesis arsenal but also offer pathways to generate various derivatives with potential biological activities (Isobaev et al., 2021).
Anxiolytics and Antihypertensive Activities
Further research has explored the anxiolytic and antihypertensive properties of related compounds, highlighting the diverse therapeutic potential of derivatives. Such studies underline the compound's significance in drug discovery and the possibility of finding new treatments for anxiety and hypertension (Tanaka et al., 1997).
Propiedades
IUPAC Name |
2-(4-aminobutan-2-yl)-6-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-3-4-9(13)12(11-7)8(2)5-6-10/h3-4,8H,5-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUIREORZAHJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





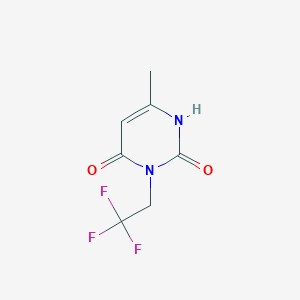
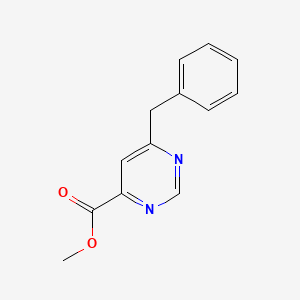
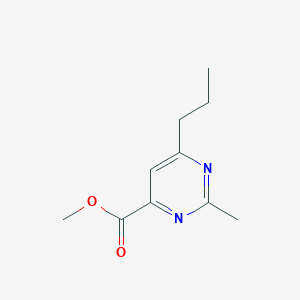
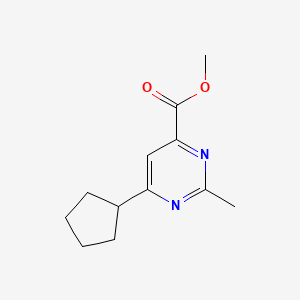
![3-(tert-Butyl) 10-methyl 9-hydroxy-7-oxo-1,4,5,7-tetrahydropyrido[1,2-d][1,4]diazepine-3,10(2H)-dicarboxylate](/img/structure/B1484390.png)

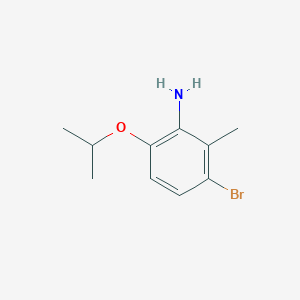
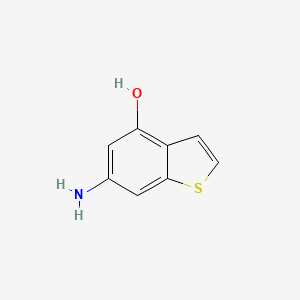

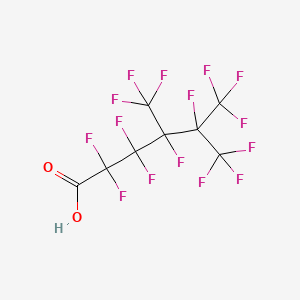
![Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B1484400.png)
![5-({[(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B1484401.png)